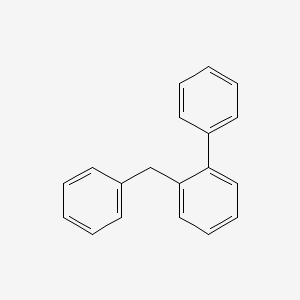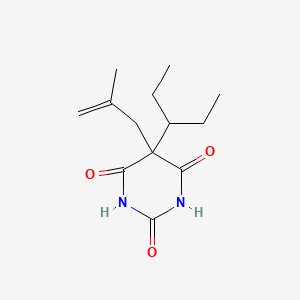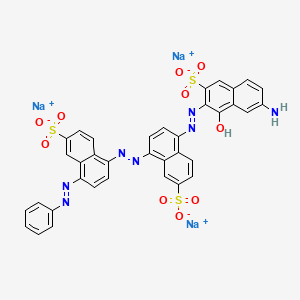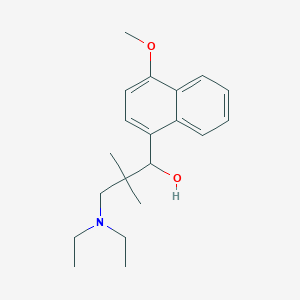
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a methoxynaphthalene moiety, and a dimethylpropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxynaphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the diethylamino group via nucleophilic substitution. The final step involves the addition of the dimethylpropanol group through a Grignard reaction or similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an amine group instead of an alcohol.
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ketone: Contains a ketone group instead of an alcohol.
Uniqueness
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
5471-17-0 |
|---|---|
分子式 |
C20H29NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
3-(diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C20H29NO2/c1-6-21(7-2)14-20(3,4)19(22)17-12-13-18(23-5)16-11-9-8-10-15(16)17/h8-13,19,22H,6-7,14H2,1-5H3 |
InChIキー |
CFLLSOPLOOHFGY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C)(C)C(C1=CC=C(C2=CC=CC=C21)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

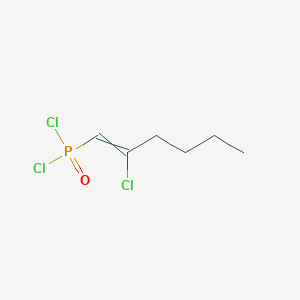
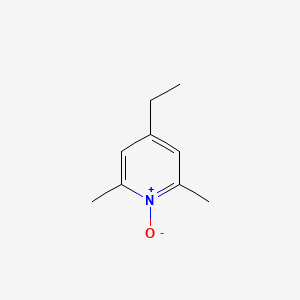
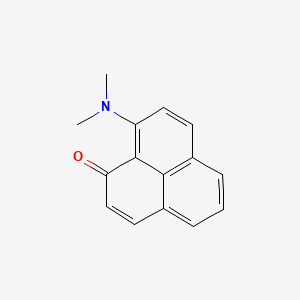
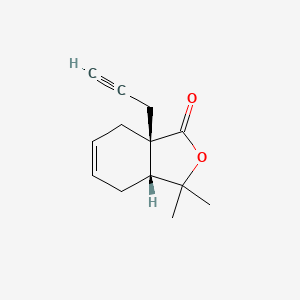
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
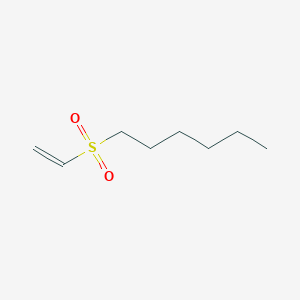
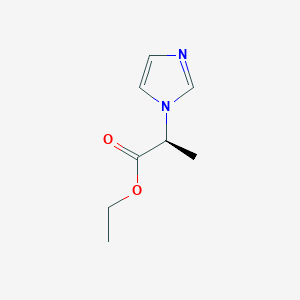
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
